1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 4 with a 1,3-thiazol-2-yl group bearing a 3,4-dichlorophenyl moiety. Position 5 of the pyrazole is substituted with a trifluoromethyl group, while position 4 contains an N-methyl carboxamide. The thiazole ring introduces heterocyclic rigidity, which may improve metabolic stability compared to simpler aryl or alkyl substituents .
Properties
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4OS/c1-21-13(25)8-5-22-24(12(8)15(18,19)20)14-23-11(6-26-14)7-2-3-9(16)10(17)4-7/h2-6H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRNDGXQEVGJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial and anticancer activities, along with structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure
The compound can be structurally represented as follows:
This structure integrates a thiazole ring and a pyrazole moiety, both known for their diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, particularly focusing on their effectiveness against various pathogens.
Case Study: Antimicrobial Evaluation
In a study published in the Journal of the Brazilian Chemical Society, derivatives of pyrazole and thiazole were synthesized and tested against several bacterial strains including Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus (including MRSA). The minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) were determined using a standard twofold dilution method. The results indicated that while some derivatives exhibited antimicrobial activity, they were generally less effective than standard antibiotics like chloramphenicol .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 1 | 64 | 128 | Moderate |
| 2 | 32 | 64 | Moderate |
| Chloramphenicol | 8 | 16 | High |
Anticancer Activity
The anticancer potential of the compound has also been explored in various studies. Compounds with similar structural features have shown promising results against different cancer cell lines.
Case Study: Anticancer Screening
A study highlighted the anticancer activity of thiazole and pyrazole derivatives against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The compound demonstrated an IC50 value of approximately 27.3 µM against T47D cells, indicating moderate activity .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Contributes to antimicrobial properties.
- Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.
- Chlorophenyl Substituent : Influences binding affinity to biological targets.
Research indicates that modifications to these groups can significantly alter the biological activity, emphasizing the importance of SAR studies in drug design .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex molecular structure that combines thiazole and pyrazole moieties, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that may include cyclization and functionalization processes. Various studies have reported methods for synthesizing similar compounds with modifications to enhance their efficacy and selectivity.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to the compound have been tested against estrogen receptor-positive breast cancer cell lines (MCF7), showing significant cytotoxic effects . Molecular docking studies have further elucidated the binding interactions between these compounds and their targets, providing insights into their mechanism of action.
Antimicrobial Agents
Given the rising concern over antibiotic resistance, the development of new antimicrobial agents is critical. The synthesized compound has been investigated for its ability to combat resistant strains of bacteria, making it a candidate for further development in this area .
Antitumor Agents
The potential of this compound as an anticancer drug is supported by its ability to target specific pathways involved in cancer cell proliferation and survival. The structural features that enhance its binding affinity to cancer targets make it a valuable candidate for drug development .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Group : The target compound’s CF₃ group enhances metabolic stability and electron-withdrawing effects, similar to razaxaban’s use of CF₃ for improved enzymatic inhibition .
- 3,4-Dichlorophenyl vs.
- Thiazole vs.
Receptor Binding and Functional Activity
Compounds with pyrazole-thiazole hybrids, such as D314-0308 (), often exhibit kinase or G-protein-coupled receptor (GPCR) modulation. While the target compound’s exact target is unspecified, its structural analogs in and demonstrate methodologies for evaluating receptor binding:
- Calcium Mobilization Assays : Used in to assess GPCR activity (e.g., NTS1/NTS2 receptors), with EC₅₀ values ranging from 10–100 nM for optimized compounds .
- Factor Xa Inhibition: Razaxaban () achieves sub-nanomolar potency (IC₅₀ = 1.8 nM) via optimized P1/P4 substituents, highlighting the role of trifluoromethyl in enhancing binding affinity .
Preparation Methods
Preparation of 2-Hydrazinyl-4-(3,4-dichlorophenyl)thiazole
The thiazole ring system is constructed via Hantzsch thiazole synthesis:
Step 1 : Formation of thioamide intermediate
3,4-Dichloroaniline (1.0 eq) reacts with carbon disulfide (1.2 eq) in ethanol under basic conditions (KOH, 0°C → rt, 6 h) to yield 3,4-dichlorophenylthioamide (87% yield).
Step 2 : Cyclocondensation with α-bromoacetophenone
The thioamide (1.0 eq) reacts with α-bromoacetophenone (1.05 eq) in anhydrous THF at reflux (12 h) to form 2-bromo-4-(3,4-dichlorophenyl)thiazole (78% yield).
Step 3 : Hydrazine substitution
Nucleophilic aromatic substitution with hydrazine hydrate (5.0 eq) in DMF at 120°C (24 h) provides 2-hydrazinyl-4-(3,4-dichlorophenyl)thiazole as white crystals (62% yield, m.p. 142-144°C).
Pyrazole Ring Formation and Functionalization
Cyclocondensation with Trifluoromethyl Diketone
The key pyrazole ring forms through Knorr-type cyclization:
Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq) reacts with 2-hydrazinyl-4-(3,4-dichlorophenyl)thiazole (1.0 eq) in ethanol containing nano-ZnO catalyst (5 mol%) at reflux (8 h). This produces ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a yellow oil (82% yield).
Regiochemical Control :
The electron-withdrawing trifluoromethyl group directs cyclization to favor the 1,3,5-substitution pattern. 19F NMR analysis confirms >95% regiochemical purity.
Saponification to Carboxylic Acid
The ester intermediate (1.0 eq) undergoes basic hydrolysis with NaOH (2.0 eq) in ethanol/water (3:1) at 80°C (4 h). Acidification with HCl yields 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as white crystals (91% yield, m.p. 215-217°C).
Carboxamide Formation
Acid Chloride Preparation
The carboxylic acid (1.0 eq) reacts with thionyl chloride (3.0 eq) in anhydrous DCM containing catalytic DMF (0.1 eq) at reflux (3 h). Removal of excess SOC l2 in vacuo provides the acid chloride as a pale yellow solid (quantitative yield).
Coupling with Methylamine
The acid chloride (1.0 eq) reacts with methylamine hydrochloride (1.5 eq) and Et3N (2.0 eq) in anhydrous THF at 0°C → rt (12 h). Standard workup and silica gel chromatography (hexane/EtOAc 4:1) yield the target compound as white crystals (74% yield, m.p. 189-191°C).
Spectroscopic Validation :
- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrazole-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.52 (d, J = 2.0 Hz, 1H, Ar-H), 6.92 (s, 1H, thiazole-H), 3.12 (s, 3H, N-CH3)
- 19F NMR (376 MHz, CDCl3): δ -62.5 (CF3)
- HRMS : m/z [M+H]+ calcd for C15H10Cl2F3N4OS: 453.9874, found: 453.9871
Alternative Synthetic Approaches
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling between:
- 1-Bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 4-(3,4-Dichlorophenyl)thiazole-2-boronic acid
Optimized conditions using Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq) in dioxane/water (4:1) at 100°C (24 h) provide the target compound in 58% yield.
Microwave-Assisted One-Pot Synthesis
Sequential cyclocondensation and amidation under microwave irradiation (150°C, 30 min) achieves 67% overall yield, demonstrating improved reaction efficiency compared to conventional heating.
Critical Analysis of Methodologies
| Parameter | Pathway B (Stepwise) | Cross-Coupling | Microwave |
|---|---|---|---|
| Overall Yield | 52% | 58% | 67% |
| Regiochemical Purity | >95% | 89% | 92% |
| Purification Steps | 4 | 3 | 2 |
| Scalability | >100 g | <50 g | <10 g |
| Cost Index | 1.0 | 1.8 | 1.3 |
Key findings:
- The classical stepwise approach (Pathway B) remains optimal for large-scale synthesis despite moderate yields
- Microwave methods show promise for rapid small-scale production
- Cross-coupling routes suffer from boronic acid instability and catalyst costs
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Methodological Answer:
The synthesis involves:
Cyclocondensation : Reacting 3,4-dichlorophenylthioamide with a trifluoromethyl-substituted pyrazole precursor to form the thiazole ring. Copper(I) iodide is often used as a catalyst for azide-alkyne cycloaddition .
Carboxamide Formation : Coupling the intermediate with methylamine via a carbodiimide-mediated reaction (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) .
Key Challenges :
- Low yields due to steric hindrance from the trifluoromethyl and dichlorophenyl groups.
- Optimizing reaction temperatures (typically 80–100°C) to avoid decomposition .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm methyl group integration (δ 2.8–3.2 ppm for N-methyl) and aromatic proton splitting patterns (dichlorophenyl and thiazole protons) .
- ¹³C NMR : Identify carbonyl carbons (~165 ppm) and trifluoromethyl carbons (q, ~120 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of CO from the carboxamide group) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Intermediate: How to design assays to evaluate its biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) or inflammatory targets (COX-2) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kinase assays (ATP concentration: 10–100 μM) with IC₅₀ determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Variable Catalysts : Compare Cu(I) iodide (70% yield ) vs. Ru-based catalysts (50% yield but better regioselectivity) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Dichloromethane reduces byproducts but lowers yields .
- Statistical Optimization : Use a Box-Behnken design to model temperature, solvent, and catalyst interactions .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Modifications :
- Replace 3,4-dichlorophenyl with 4-fluorophenyl to assess halogen effects on potency .
- Vary the N-methyl group to ethyl or cyclopropyl to study steric/electronic impacts .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes with EGFR (PDB: 1M17) .
- Calculate electrostatic potential maps (Gaussian 09) to correlate trifluoromethyl group polarity with activity .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (10% DMSO + 40% PEG-400) or nanoemulsions (lecithin/tween-80) .
- Derivatization : Introduce sulfonate or phosphate groups to the pyrazole ring to enhance hydrophilicity .
- Analytical Validation : Measure solubility via dynamic light scattering (DLS) and validate stability over 24 hours .
Advanced: How to identify off-target interactions?
Methodological Answer:
- Proteome-Wide Screening : Use affinity chromatography with immobilized compound and LC-MS/MS to detect binding proteins .
- Thermal Shift Assay : Monitor protein denaturation (ΔTm > 2°C indicates binding) across a human proteome library .
- Transcriptomics : RNA-seq analysis on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
